methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

Catalog No.
S14033627
CAS No.
M.F
C12H9N3O2
M. Wt
227.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

Product Name

methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

IUPAC Name

methyl 1-(3-cyanophenyl)pyrazole-3-carboxylate

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H9N3O2/c1-17-12(16)11-5-6-15(14-11)10-4-2-3-9(7-10)8-13/h2-7H,1H3

InChI Key

MDRUUHAJMYEYQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=CC(=C2)C#N

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is an organic compound characterized by its unique structure, which includes a pyrazole ring, a cyanophenyl group, and a carboxylate ester. Its molecular formula is C12H9N3O2, with a molecular weight of 227.22 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science due to its diverse chemical reactivity and biological activity.

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate can undergo several chemical transformations:

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
  • Reduction: The cyano group can be reduced to an amine through the use of reducing agents such as lithium aluminum hydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions with various nucleophiles, including amines and alcohols.

These reactions enable the synthesis of derivatives that may possess different biological activities or chemical properties.

Research indicates that methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate exhibits significant biological activity. It has been explored for its potential as an enzyme inhibitor and receptor modulator, which could lead to therapeutic applications in treating various diseases, including cancer and inflammatory conditions. The compound's mechanism of action typically involves binding to specific molecular targets, thereby modulating their activity and influencing cellular pathways .

The synthesis of methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate generally involves the following steps:

  • Formation of Hydrazone: Reacting 3-cyanophenylhydrazine with ethyl acetoacetate under acidic or basic conditions forms a hydrazone intermediate.
  • Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
  • Esterification: The final product is obtained through esterification, converting the carboxylic acid group into a methyl ester.

This synthetic route can be optimized for industrial production by employing continuous flow reactors and catalysts to enhance yield and efficiency.

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate has several notable applications:

  • Medicinal Chemistry: It serves as a building block for developing pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
  • Material Science: The compound is utilized in synthesizing new materials with specific properties, including polymers and catalysts.
  • Biological Research: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Studies on the interactions of methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate reveal its capacity to bind to various enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to significant physiological effects. Specific molecular targets include those involved in inflammatory responses and cancer progression, making this compound a candidate for further pharmacological studies .

Several compounds share structural similarities with methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate. These include:

  • 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Uniqueness

Methyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is distinguished by its specific combination of functional groups that confer unique chemical reactivity and biological properties. Compared to similar compounds, it may exhibit varied pharmacokinetic profiles, binding affinities, and therapeutic potentials. This uniqueness makes it a valuable compound in both research and application contexts .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

227.069476538 g/mol

Monoisotopic Mass

227.069476538 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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